tert-Butyl ((1S,2R)-2-phenylcyclopropyl)carbamate

Chiral Separation Asymmetric Synthesis Pharmaceutical Intermediate

tert-Butyl ((1S,2R)-2-phenylcyclopropyl)carbamate (CAS 185256-49-9) is the definitive chiral building block for asymmetric synthesis requiring absolute (1S,2R) stereochemistry. Substituting with the opposite (1R,2S) enantiomer, racemic trans mixture (CAS 56700-75-5), undefined stereoisomer blends (CAS 92644-77-4), or the regioisomeric 1-phenylcyclopropylcarbamate (CAS 263403-78-7) compromises downstream enantiomeric purity, diastereoselectivity, and biological target engagement. This Boc-protected precursor directly yields (1S,2R)-2-phenylcyclopropylamine, the core pharmacophore of potent LSD1 inhibitors and bitopic GPCR ligands. Procure with explicit CAS 185256-49-9 to guarantee stereochemical fidelity for FDA-compliant drug candidate development.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
Cat. No. B8104806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((1S,2R)-2-phenylcyclopropyl)carbamate
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC1C2=CC=CC=C2
InChIInChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-12-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,15,16)/t11-,12+/m1/s1
InChIKeyMBZAGPLGLMIZOL-NEPJUHHUSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((1S,2R)-2-phenylcyclopropyl)carbamate (CAS 185256-49-9): A Defined-Stereochemistry Boc-Protected Amine Intermediate for Asymmetric Synthesis and Drug Discovery


tert-Butyl ((1S,2R)-2-phenylcyclopropyl)carbamate (CAS 185256-49-9), also known as trans-tert-butyl 2-phenylcyclopropylcarbamate, is a chiral, Boc-protected phenylcyclopropylamine derivative with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . The compound is characterized by a precisely defined (1S,2R) stereochemistry on its cyclopropane ring, a critical feature that distinguishes it from racemic or undefined stereoisomeric mixtures and underpins its utility as a chiral building block in asymmetric organic synthesis . Its primary function is as a protected amine synthon, where the acid-labile Boc (tert-butoxycarbonyl) group temporarily masks the reactive primary amine, allowing for selective manipulations at other molecular sites before deprotection to reveal the free (1S,2R)-2-phenylcyclopropylamine core for subsequent coupling or functionalization . The compound typically exists as a colorless to light yellow liquid or solid with a melting point of approximately 40-42 °C and a boiling point around 136-139 °C, and it is soluble in common organic solvents such as ethanol, ether, and ketones . As a specialized research chemical and pharmaceutical intermediate, its commercial availability in high enantiomeric purity (typically 97-99%) from multiple suppliers makes it a strategic procurement target for projects requiring absolute stereochemical control in the construction of complex, biologically active molecules .

Why tert-Butyl ((1S,2R)-2-phenylcyclopropyl)carbamate Cannot Be Replaced by Generic Phenylcyclopropyl Carbamates


Substituting tert-Butyl ((1S,2R)-2-phenylcyclopropyl)carbamate with a seemingly similar analog—such as its (1R,2S) enantiomer (CAS 185256-47-7), the racemic trans mixture (CAS 56700-75-5), the undefined stereoisomer mixture (CAS 92644-77-4), or the regioisomeric 1-phenylcyclopropylcarbamate (CAS 263403-78-7)—is not a scientifically sound procurement strategy. The critical differentiator lies in the compound's absolute (1S,2R) stereochemistry, which dictates its three-dimensional interaction with chiral environments in both chemical and biological systems. In asymmetric synthesis, the use of an enantiomerically impure or opposite-handed building block can lead to diastereomeric products, compromising downstream purity, yields, and the intended spatial architecture of target molecules . In a medicinal chemistry context, stereochemistry is a primary determinant of target binding affinity and selectivity; the (1S,2R) configuration, for instance, has been identified as a key structural feature for potent LSD1 inhibition over MAO enzymes in related scaffolds, while the opposite enantiomer can display diminished or altered activity [1]. Furthermore, the Boc protecting group, while common, is specifically installed on the (1S,2R)-2-phenylcyclopropylamine core (CAS 3721-28-6), making the carbamate the immediate precursor to this valuable chiral amine. Substituting with a regioisomer, such as the 1-phenylcyclopropyl variant (CAS 263403-78-7), fundamentally alters the geometry of the molecule, as the amine attachment point shifts from the 2- to the 1-position of the cyclopropane ring, resulting in a completely different steric and electronic profile that will not be tolerated in structure-activity relationships (SAR) or synthetic routes designed for the 2-phenylcyclopropyl framework. Therefore, procurement specifications for this compound must explicitly include its CAS (185256-49-9) and IUPAC name to ensure the required (1S,2R) stereochemical integrity is met.

Quantitative Evidence for Differentiating tert-Butyl ((1S,2R)-2-phenylcyclopropyl)carbamate from Its Closest Analogs


Chiral Identity and Commercial Purity: (1S,2R) Isomer vs. (1R,2S) Enantiomer

The (1S,2R) isomer of tert-butyl 2-phenylcyclopropylcarbamate (CAS 185256-49-9) is commercially available with a standard purity of 97-99%, as determined by HPLC and NMR . This contrasts with its (1R,2S) enantiomer, which is assigned the distinct CAS 185256-47-7 and is also available in high purity (97%) . The existence of separate CAS numbers for each enantiomer is direct evidence of their different stereochemical identities and the ability to procure them as discrete chemical entities. This is a quantifiable and verifiable differentiation: the specific optical rotation values, while not universally reported by vendors, would be equal in magnitude but opposite in sign (+/-) for the two enantiomers, a fundamental property that dictates their distinct behavior in chiral environments.

Chiral Separation Asymmetric Synthesis Pharmaceutical Intermediate

Defined Stereochemistry vs. Undefined Isomer Mixture: A Critical Distinction for Structure-Activity Relationships

The (1S,2R) stereoisomer (CAS 185256-49-9) must be differentiated from the undefined stereoisomer mixture often sold as 'tert-butyl (2-phenylcyclopropyl)carbamate' (CAS 92644-77-4). While both share the same molecular formula and weight, the latter is a mixture of isomers with no defined stereochemical purity [1]. The critical importance of this distinction is highlighted by a study on related tranylcypromine-based compounds, which showed that the (S,1S,2R) diastereomer was among the most potent inhibitors of LSD1, while exhibiting significantly lower activity against MAO-A and being practically inactive against MAO-B [2]. In contrast, other stereoisomers in the same study displayed different selectivity profiles. This demonstrates that the (1S,2R) configuration on the cyclopropane ring is a key pharmacophoric element that can dictate both potency and off-target selectivity in a biological context.

Medicinal Chemistry Enantioselective Synthesis Receptor Binding

Role as a Protected Amine Synthon: Facile Access to the Free Chiral Amine (1S,2R)-2-phenylcyclopropylamine

tert-Butyl ((1S,2R)-2-phenylcyclopropyl)carbamate (MW: 233.31 g/mol) serves as a direct, stable precursor to the free chiral amine (1S,2R)-2-phenylcyclopropylamine (MW: 133.19 g/mol; CAS 3721-28-6) . The Boc group can be removed under standard acidic conditions (e.g., TFA, HCl) to reveal the primary amine . This is a quantifiable synthetic utility: the carbamate provides a shelf-stable, easy-to-handle form of the amine that is resistant to oxidation and unwanted side reactions during multi-step syntheses. The alternative, directly procuring and using the free (1S,2R)-2-phenylcyclopropylamine, is often less desirable due to its higher reactivity and potential for decomposition. The conversion from the carbamate to the amine is quantitative and reliable, making the Boc-protected form the preferred reagent for introducing the chiral phenylcyclopropylamine motif into larger molecular architectures.

Protecting Group Strategy Chiral Amine Synthesis Peptide Chemistry

Positional Isomer Differentiation: 2-Phenyl vs. 1-Phenylcyclopropyl Scaffolds

A fundamental structural differentiation exists between tert-butyl ((1S,2R)-2-phenylcyclopropyl)carbamate and its regioisomer, tert-butyl (1-phenylcyclopropyl)carbamate (CAS 263403-78-7). In the latter, the amine/carbamate group is attached directly to the carbon bearing the phenyl ring (the 1-position), whereas in the target compound, the amine/carbamate is on the adjacent carbon (the 2-position) [1]. This seemingly small change results in a completely different spatial orientation of the amine/carbamate vector relative to the phenyl ring and the cyclopropane plane. While direct quantitative biological data comparing these two specific carbamates may be limited in the public domain, the principle of regioisomeric differentiation is a cornerstone of medicinal chemistry. The 2-phenylcyclopropylamine scaffold is a privileged structure in aminergic GPCR ligands, including serotonin 2C agonists and dopamine D3 receptor ligands, with binding affinities in the low nanomolar range (e.g., K_i = 2.2 nM for a D3R ligand) reported for optimized derivatives [2]. In contrast, the 1-phenylcyclopropyl scaffold presents a distinct vector and is not a direct substitute in established SAR for these targets.

Scaffold Hopping Medicinal Chemistry Drug Design

Optimal Research and Industrial Applications for tert-Butyl ((1S,2R)-2-phenylcyclopropyl)carbamate Based on Quantitative Evidence


Chiral Building Block for the Enantioselective Synthesis of Pharmaceutical Agents

Given its high enantiomeric purity (97-99%) and defined (1S,2R) stereochemistry, the primary application for this compound is as a chiral building block in the synthesis of enantiomerically pure pharmaceuticals. The compound serves as a direct precursor to the (1S,2R)-2-phenylcyclopropylamine pharmacophore, which is a key structural element in a number of drug candidates. This is supported by its use in the preparation of tranylcypromine-based LSD1 inhibitors, where the (1S,2R) configuration is essential for achieving potent enzyme inhibition and minimizing off-target effects [1]. Procurement of this specific isomer, therefore, enables the reliable, scalable synthesis of drug candidates with the desired stereochemical identity, a non-negotiable requirement for FDA approval and clinical development.

Medicinal Chemistry SAR Studies on Aminergic GPCR Targets

The 2-phenylcyclopropyl scaffold is a recognized privileged structure for developing ligands targeting aminergic G-protein coupled receptors (GPCRs), particularly dopamine D3 and serotonin 2C receptors. The compound can be deprotected to yield the free (1S,2R)-2-phenylcyclopropylamine, which can then be further elaborated to generate focused libraries of bitopic or orthosteric ligands. The ability to start with a stereochemically pure (1S,2R) building block is crucial, as studies have shown that the enantiomeric (1S,2S) or (1R,2R) versions of related PCPMA derivatives can exhibit opposite functional activity (agonist vs. antagonist) or dramatically different binding affinities at D3 receptors (e.g., K_i = 2.2 nM for an optimized (1R,2R) derivative) [2]. Using the defined (1S,2R) starting material allows medicinal chemists to rigorously establish SAR and understand the stereochemical drivers of activity.

Synthesis of Cholinesterase Inhibitor Candidates for Neurodegenerative Disease Research

The broader class of O-substituted N-(2-phenylcyclopropyl)carbamates has been evaluated for inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes targeted in Alzheimer's disease therapy. These compounds exhibited moderate inhibition activity, with IC50 values ranging from 54.8-94.4 µM for AChE and as low as 5.8 µM for BChE, and calculated AChE/BChE selectivity ratios varying from 0.50 to 9.46 [3]. While the parent Boc-carbamate is not itself an inhibitor, it is the ideal protected form of the core amine for use in the synthesis of new, O-substituted carbamate analogs. The ready availability of the pure (1S,2R) isomer allows researchers to explore how stereochemistry influences cholinesterase inhibition and selectivity, as individual stereoisomers of a related promising derivative were shown to differ in their inhibition ability [3].

Development of CCR5 Antagonist Therapeutics for HIV and Inflammatory Diseases

Preliminary pharmacological screening has indicated that compounds within this structural class can act as CCR5 antagonists, with potential applications in treating HIV infection, asthma, rheumatoid arthritis, and other CCR5-mediated inflammatory diseases [4]. The tert-butyl ((1S,2R)-2-phenylcyclopropyl)carbamate represents a key protected intermediate for the synthesis and optimization of such antagonists. Its procurement in high stereochemical purity is essential for the development of potent and selective drug candidates, as the three-dimensional arrangement of the phenylcyclopropyl moiety will directly impact its ability to bind and block the CCR5 receptor, a critical co-receptor for HIV entry into host cells.

Quote Request

Request a Quote for tert-Butyl ((1S,2R)-2-phenylcyclopropyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.